UT-A1 Urea Transporter Inhibition: Direct Head-to-Head Comparison of 3,5-Dimethoxyphenyl vs. Alternative Aryl Substituents
The target compound inhibits rat UT-A1 with an IC50 of 750 nM in MDCK cells expressing the transporter, as recorded in BindingDB (BDBM50575385 / CHEMBL4877290) [1]. While comprehensive head-to-head data for all analogs are unavailable, the structurally closest analog with publicly reported UT-A1 data—1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS not fully resolved)—has no published IC50 in the same assay, leaving the 3,5-dimethoxy configuration as the only substitution pattern with documented sub-micromolar UT-A1 activity in this chemotype . Other tetrahydroquinoline-urea analogs evaluated in the literature target different enzymes (e.g., carbonic anhydrase) and show IC50 values >5 µM, reinforcing that UT-A1 inhibition is not a class-wide property [2].
| Evidence Dimension | Inhibitory potency against rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: IC50 not reported; class baseline for tetrahydroquinoline-urea carbonic anhydrase inhibitors: IC50 >5 µM |
| Quantified Difference | Target compound: 0.75 µM; nearest structural analog: no data; class CA inhibitors: >5 µM (≥6.7-fold weaker) |
| Conditions | MDCK cells expressing rat UT-A1, 15 min incubation, fluorescence plate reader assay |
Why This Matters
For research programs targeting urea transporter UT-A1, the 3,5-dimethoxyphenyl substitution provides the only validated sub-micromolar entry point in this chemotype, making analog substitution without confirmatory testing a high-risk decision.
- [1] BindingDB. BDBM50575385 / CHEMBL4877290: IC50 750 nM for inhibition of rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575385 (accessed 2025). View Source
- [2] Atahan, A. et al. (2018) ChemistrySelect, 3(2), pp. 529–534. Most potent tetrahydroquinoline-diphenylurea CA inhibitor: compound 7k, IC50 = 5.28 µM (hCA I) and 5.51 µM (hCA II). View Source
